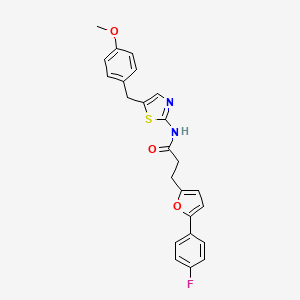

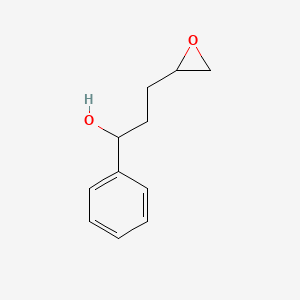

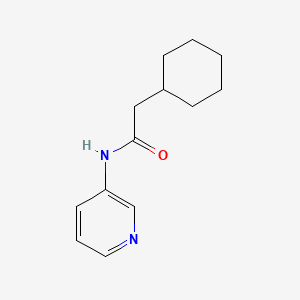

3-(Oxiran-2-yl)-1-phenylpropan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone was synthesized through oxidizing the double bond of the respective chalcone via the Weitz–Scheffer epoxidation reaction .Chemical Reactions Analysis

The chemical behavior of similar compounds, such as aryl 3-(2-nitrophenyl)oxiran-3-yl ketones, in acidic medium revealed the possible occurrence of two competitive rearrangements .科学的研究の応用

Chemo-Enzymatic Synthesis

“3-(Oxiran-2-yl)-1-phenylpropan-1-ol” is used in the chemo-enzymatic synthesis of chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates . These compounds are valuable precursors in many chemical syntheses .

Synthesis of Dairy Lactone

This compound is used in the synthesis of high value-added (S)-dairy lactone . This is achieved through a synthetic pathway involving lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .

Synthesis of Elicitor

Methyl (S)-3-(oxiran-2-yl)propanoate, which can be synthesized from “3-(Oxiran-2-yl)-1-phenylpropan-1-ol”, has been employed for the synthesis of elicitor .

Synthesis of Streptrubin B

This compound is also used in the synthesis of Streptrubin B , a natural product with antibacterial properties.

Synthesis of Chiral β-3-substituted Homopropargyl

Methyl (S)-3-(oxiran-2-yl)propanoate, derived from “3-(Oxiran-2-yl)-1-phenylpropan-1-ol”, is used in the synthesis of chiral β-3-substituted homopropargyl .

Synthesis of Thiobutyrolactone

This compound is used in the synthesis of thiobutyrolactone , a sulfur-containing organic compound.

Synthesis of γ-hydroxyesters

“3-(Oxiran-2-yl)-1-phenylpropan-1-ol” is used in the synthesis of γ-hydroxyesters , which are important intermediates in organic synthesis.

Synthesis of Diol-γ or δ-lactones

This compound is used in the synthesis of diol-γ or δ-lactones , which are cyclic esters of hydroxycarboxylic acids.

作用機序

Target of Action

Similar compounds such as 3-oxiran-2ylalanine have been found to interact withS-adenosylmethionine synthase isoform type-1 . This enzyme plays a crucial role in the methionine cycle and is involved in the synthesis of various important biomolecules.

Mode of Action

epoxide group . Epoxides are highly reactive and can undergo ring-opening reactions, potentially leading to covalent modification of the target protein .

Biochemical Pathways

Given its potential interaction with s-adenosylmethionine synthase, it could influence themethionine cycle and related metabolic pathways .

特性

IUPAC Name |

3-(oxiran-2-yl)-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(7-6-10-8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPCIFRJHUUARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-yl)-1-phenylpropan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)

![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)

![Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2865193.png)

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)